molecular formula C11H22N4O3 B1417784 (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate CAS No. 1040631-47-7

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

Cat. No.: B1417784
CAS No.: 1040631-47-7
M. Wt: 258.32 g/mol
InChI Key: AZGHKGYRVVEWOB-UHFFFAOYSA-N
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Description

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate is a specialized piperazine derivative of significant interest in medicinal and synthetic chemistry. The compound features a piperazine ring, a privileged scaffold frequently found in FDA-approved drugs, which is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protection enhances the compound's stability and provides a handle for selective deprotection during synthetic sequences . The Z-configured amidoxime side chain, comprising amino and hydroxyimino functional groups, offers a versatile pharmacophore that can participate in various chemical transformations and molecular interactions, such as forming hydrogen bonds with biological targets . This chemical serves as a valuable building block for the synthesis of more complex molecules. Its structure makes it particularly useful for constructing piperazine rings from primary amines via catalytic reductive cyclization of dioxime precursors, a strategy that allows for straightforward structural modification of bioactive molecules . Researchers utilize this compound in chemistry as a synthetic intermediate and in biology to study its potential interactions with biomolecules. The presence of the hydroxyimino group suggests potential for coordinating metal ions or acting as a closing-stabilizing element in drug design, by forming hydrogen bonds that stabilize specific conformations of target proteins . This compound is provided for research applications exclusively. It is strictly for in-vitro studies in controlled laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-[(2Z)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGHKGYRVVEWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate, also known by its CAS number 713147-49-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, molecular interactions, and relevant case studies.

  • Molecular Formula : C12_{12}H23_{23}N3_3O3_3
  • Molecular Weight : 257.33 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests potential activity as an enzyme inhibitor, particularly in the context of cholinesterases, which are critical in neurotransmission.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the hydrolysis of the neurotransmitter acetylcholine. For instance, one study reported an IC50_{50} value of approximately 1.90 µM against AChE, indicating significant inhibitory potency . This suggests that the compound may have implications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityObserved EffectReference
AChE InhibitionIC50_{50} = 1.90 µM
BChE InhibitionIC50_{50} = 0.084 µM
Antioxidant ActivityHigh antioxidant capacity in ABTS and FRAP assays
Lipid Peroxidation InhibitionSignificant reduction in lipid peroxidation in mouse brain homogenates

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study investigated various derivatives of piperazine compounds and found that those with hydroxylamine groups exhibited enhanced AChE inhibition compared to their counterparts without such modifications. This highlights the importance of functional groups in modulating biological activity .
  • Antioxidant Properties : The compound was evaluated for its antioxidant properties using assays such as ABTS and FRAP. Results indicated that it significantly scavenged free radicals, suggesting potential applications in oxidative stress-related conditions .
  • Potential Therapeutic Applications : Given its dual role as an AChE inhibitor and antioxidant, this compound may be explored further for therapeutic applications in neurodegenerative diseases where oxidative stress and cholinergic deficits are prevalent.

Scientific Research Applications

The compound exhibits several biological activities, primarily attributed to its structural features. Key areas of research include:

  • Cholinesterase Inhibition :
    • The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), a crucial enzyme in neurotransmission. One study reported an IC50 value of approximately 1.90 µM against AChE, indicating substantial inhibitory potency, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Properties :
    • Evaluations using assays like ABTS and FRAP have demonstrated that (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate can effectively scavenge free radicals. This antioxidant activity may be beneficial in conditions associated with oxidative stress .
  • Potential Therapeutic Applications :
    • Given its dual role as an AChE inhibitor and an antioxidant, the compound is being explored for therapeutic applications in neurodegenerative disorders where cholinergic dysfunction and oxidative stress are prevalent .

Case Studies and Research Findings

Study Focus Findings
Cholinesterase InhibitionSignificant AChE inhibition with an IC50 of 1.90 µM; potential for Alzheimer's treatment .
Antioxidant ActivityEffective in scavenging free radicals; implications for oxidative stress-related conditions .
Structure-Activity RelationshipHydroxylamine groups enhance AChE inhibition compared to derivatives without such modifications .

Molecular Interactions

The structure of this compound suggests that it interacts with various biological targets, potentially leading to diverse pharmacological effects. The presence of hydroxylamine groups is critical for enhancing its biological activity, particularly in enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine and non-piperazine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Physicochemical/Biological Notes Applications/Notes Reference(s)
(Z)-tert-Butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate Piperazine core, (Z)-hydroxyiminoethyl, tert-butyl carbamate Potential for metal chelation; stereospecific interactions Intermediate for pharmaceuticals or metal-organic frameworks
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate Piperazine core, aminoethyl group (no hydroxyimino) Acute oral toxicity (H302); lower polarity due to lack of -NOH R&D applications (e.g., peptide synthesis)
tert-Butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate Piperidine core, trifluoromethyl, hydroxyimino Enhanced metabolic stability (CF₃ group); increased lipophilicity Pharmaceutical research (building block for fluorinated drugs)
tert-Butyl 4-[2-(benzyloxy)ethyl]piperazine-1-carboxylate Piperazine core, benzyloxyethyl substituent High lipophilicity; steric hindrance from benzyl group Synthetic intermediate for hydrophobic molecules
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid Thiazole core, hydroxyimino, carboxylic acid Bioactive (antibiotic potential); water-soluble due to -COOH Antimicrobial agent development (e.g., cephalosporin analogs)
tert-Butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate Piperazine core, ester-terminated side chain Susceptible to hydrolysis; moderate polarity Prodrug design or esterase-sensitive delivery systems

Key Observations:

Substituent Impact on Reactivity and Stability: The hydroxyimino group in the target compound enhances metal-binding capacity compared to the aminoethyl analog (CAS 192130-34-0), which lacks this functionality . Fluorinated analogs (e.g., CAS 1313739-03-5) exhibit improved metabolic stability due to the trifluoromethyl group, a common strategy in drug design .

Steric and Electronic Effects :

  • Bulky substituents like benzyloxyethyl (CAS 1352925-92-8) increase lipophilicity but may reduce solubility and hinder synthetic modifications .
  • The ester group in CAS 1432058-33-7 introduces hydrolytic sensitivity, contrasting with the more stable carbamate group in the target compound .

The absence of toxicity data for the target compound contrasts with the documented acute oral toxicity (H302) of its aminoethyl counterpart .

Preparation Methods

Synthesis of tert-Butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

Step 1: Preparation of Boc-protected piperazine derivative

  • Starting material: Commercially available piperazine.
  • Reaction: The piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions: The reaction is typically carried out at 0°C to room temperature to control the rate and selectivity.
  • Outcome: Formation of tert-butyl 4-(piperazin-1-yl)carboxylate .

Step 2: Introduction of the hydroxyiminoethyl group

  • Method: The protected piperazine derivative undergoes nucleophilic substitution with a suitable precursor such as 2-[(2-aminophenyl)thio]ethyl halide or a related electrophile.
  • Reagents: Use of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent (e.g., DMF or THF).
  • Reaction conditions: Elevated temperature (~50-80°C), inert atmosphere to prevent oxidation.
  • Mechanism: Nucleophilic attack on the electrophilic carbon bearing the leaving group, attaching the amino-hydroxyiminoethyl side chain.

Step 3: Formation of the hydroxyimino group

  • The amino group can be converted into the hydroxyimino group via oxidation or condensation with hydroxylamine derivatives under controlled conditions, ensuring the formation of the (Z)-isomer.

Step 4: Purification and stereochemical control

  • The final product is purified via column chromatography.
  • Stereochemistry is confirmed by NMR spectroscopy, with the (Z)-configuration verified by NOE experiments or coupling constants.

Data Table of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%) Notes
1 tert-Butyl chloroformate, triethylamine DCM 0°C to RT 4-6 hours 85 Protection of piperazine nitrogen
2 2-[(2-aminophenyl)thio]ethyl halide, NaH DMF 50-80°C 12-24 hours 70-80 Nucleophilic substitution
3 Hydroxylamine derivative - Room temp 2-4 hours 65-75 Formation of hydroxyimino group
4 Purification - - - - Chromatography

Critical Reaction Conditions and Optimization

  • Moisture control: Anhydrous conditions are crucial during nucleophilic substitution to prevent hydrolysis of reactive intermediates.
  • Temperature management: Elevated temperatures facilitate substitution but must be optimized to prevent side reactions.
  • Base strength: Strong bases like NaH are effective but require careful handling.
  • Stereochemistry: The (Z)-configuration is favored by controlling reaction conditions during the hydroxyimino group formation, often monitored via NMR coupling constants.

Industrial Scale-Up Considerations

Supporting Research Findings

  • The synthesis of similar piperazine derivatives has been documented in patents and scientific literature, emphasizing the importance of protecting groups and nucleophilic substitution reactions for introducing amino and hydroxyimino functionalities (see references,).
  • The stereoselective formation of the (Z)-isomer can be achieved by controlling the reaction conditions during the condensation step, as demonstrated in related oxindole derivatives.

Q & A

Q. What are the common synthetic routes for preparing (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via hydrolysis or acid-mediated deprotection of intermediates. For example:
  • Method A : React the precursor with aqueous THF under mild conditions (room temperature, 2 hours) to yield the product in 79% yield after solvent removal .
  • Method B : Use HCl in ethyl acetate for rapid deprotection (5 minutes), yielding 60% after purification .
    Similar N-Boc piperazine derivatives are synthesized using tert-butyl piperazine-1-carboxylate as a starting material, followed by functionalization of the ethyl side chain .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1H^1H), hydroxyimino (δ ~8-10 ppm), and piperazine backbone (δ ~3-4 ppm). Compare shifts with analogs like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .
  • MS (ESI) : Look for molecular ion peaks (e.g., m/z 270 [M+H]+^+) and fragmentation patterns consistent with N-Boc cleavage (loss of 100 Da) .

Q. What are the key steps for optimizing reaction yields in its synthesis?

  • Methodological Answer :
  • Purification : Use silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate ratios) to isolate the product .
  • Catalysis : Palladium-based catalysts (e.g., Pd/C for hydrogenation) improve coupling reactions, as seen in tert-butyl 4-(pyrimidin-2-yl)piperazine derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction (e.g., using SHELX software ). For example, tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate adopts a chair conformation for the piperazine ring, confirmed via torsional angles (e.g., β = 93.513° in monoclinic P21_1/n space group) .
  • Hydrogen bonding (e.g., O–H⋯N) and π–π stacking interactions in the crystal lattice further validate molecular geometry .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for hydroxyimino and amino groups .
  • Cross-validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) or literature analogs like tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • DFT calculations : Model charge distribution on the piperazine ring to identify reactive sites (e.g., nitrogen atoms). For example, tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate undergoes substitution at the para position of the phenyl group due to electron-withdrawing effects .
  • Molecular docking : Predict interactions with biological targets (e.g., prolyl hydroxylases) to guide functionalization strategies .

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling steps?

  • Methodological Answer :
  • Catalyst selection : Use XPhos with Pd(dba)3_3 for Suzuki-Miyaura couplings, achieving 42% yield in tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate synthesis .
  • Solvent systems : Acetonitrile/water mixtures enhance solubility and reduce side reactions in cross-couplings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate
Reactant of Route 2
(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

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